molecular formula C11H9Cl2N5O B235128 N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide

N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide

Cat. No. B235128
M. Wt: 298.13 g/mol
InChI Key: XGHIQHWONIKDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide, also known as ATZB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a chemical probe for studying biological systems.

Mechanism Of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide is not fully understood, but it is thought to act as an allosteric modulator of its target proteins. This means that it binds to a site on the protein that is distinct from the active site, causing a conformational change that alters the protein's activity.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide has been shown to have various biochemical and physiological effects depending on its target protein. For example, its modulation of TRPM7 activity has been linked to changes in cellular magnesium levels and cell viability, while its modulation of MRP4 activity has been linked to changes in the transport of endogenous and exogenous compounds.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide as a chemical probe is its specificity for its target proteins, which allows for precise modulation of their activity. However, one limitation is that its effects may be cell type-specific, which can complicate data interpretation. Additionally, its potency may vary depending on the experimental conditions, which can affect the reproducibility of results.

Future Directions

There are several future directions for the use of N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide as a chemical probe. One direction is to investigate its potential as a therapeutic agent for diseases such as hypertension and neurodegeneration that are linked to TRPM7 dysfunction. Another direction is to explore its use as a tool for studying the function of other ion channels, transporters, and enzymes. Finally, further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide and its effects on different cell types and experimental conditions.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with 2-allyl-2H-tetrazol-5-amine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide has been used as a chemical probe to study various biological systems, including ion channels, transporters, and enzymes. It has been shown to modulate the activity of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a role in cellular magnesium homeostasis and has been implicated in several diseases such as hypertension and neurodegeneration.
N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide has also been used to study the function of the multidrug resistance-associated protein 4 (MRP4) transporter, which is involved in the transport of various endogenous and exogenous compounds across cell membranes. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide has been used as a tool to investigate the activity of the enzyme sirtuin 6, which plays a role in regulating cellular metabolism and has been linked to aging and age-related diseases.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide

Molecular Formula

C11H9Cl2N5O

Molecular Weight

298.13 g/mol

IUPAC Name

2,4-dichloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H9Cl2N5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,14,16,19)

InChI Key

XGHIQHWONIKDGA-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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